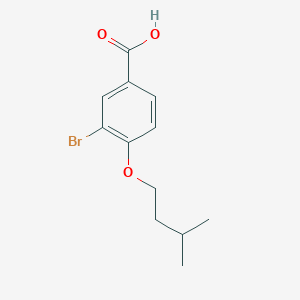
Methyl 2-Methyl-4-nitrobenzoate
Overview
Description
Methyl 2-methyl-4-nitrobenzoate is a chemical compound that is part of a broader class of nitrobenzoates. These compounds are characterized by a nitro group (-NO2) attached to a benzene ring that is also substituted with a carboxylate ester (-COOCH3) and additional methyl groups. The specific structure and substituent positions can significantly influence the physical, chemical, and electronic properties of these compounds.
Synthesis Analysis
The synthesis of compounds similar to methyl 2-methyl-4-nitrobenzoate often involves the reaction of an appropriate phenacyl bromide with a substituted benzoic acid in the presence of a base like potassium or sodium carbonate in a dimethylformamide (DMF) medium at room temperature . For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate are synthesized using this method, which could be adapted for the synthesis of methyl 2-methyl-4-nitrobenzoate by choosing the correct starting materials.
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction studies . The vibrational wavenumbers, which provide insight into the different functional groups present, are computed using Hartree-Fock (HF) and density functional theory (DFT) methods . The geometrical parameters obtained from X-ray diffraction studies are often in agreement with those calculated using DFT, indicating the reliability of these computational methods in predicting molecular structure .
Chemical Reactions Analysis
The reactivity of methyl 2-methyl-4-nitrobenzoate can be inferred from studies on similar compounds. For example, the carbon-sulfur bond fission in alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates under alkaline conditions indicates that the ester group in these compounds can undergo hydrolysis, which may also be relevant for methyl 2-methyl-4-nitrobenzoate . Additionally, the presence of the nitro group can lead to further chemical transformations, such as reduction to an amino group or participation in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzoates are influenced by their molecular structure. The presence of substituents like the nitro group and methyl groups can affect the electron distribution within the molecule, as evidenced by HOMO and LUMO analysis, which indicates charge transfer within the molecule . The first hyperpolarizability and infrared intensities reported in these studies suggest that these compounds may have nonlinear optical properties . The crystal structure is often stabilized by various non-covalent interactions, such as hydrogen bonding and π-stacking interactions, which can affect the compound's solubility and melting point .
Scientific Research Applications
1. Solubility and Thermodynamics
Studies have focused on determining the solubility and thermodynamic properties of methyl 2-methyl-4-nitrobenzoate and its derivatives. For instance, the solubility of 3-methyl-4-nitrobenzoic acid in various organic solvents was investigated, and the results were used to calculate solute descriptors, which are vital for predicting the compound's solubility in other solvents. These studies are crucial for optimizing purification processes and understanding the compound's behavior in different environments (Acree & Abraham, 2017) (Wu et al., 2016) (He et al., 2018).
2. Hydrogen-Bonded Structures
Research has also revealed insights into the molecular structure of methyl 2-methyl-4-nitrobenzoate derivatives. For instance, the crystal structure of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits hydrogen-bonded chains of rings, highlighting the molecule's potential for intricate molecular interactions (Portilla et al., 2007).
3. Analytical Method Development
Considerable work has been done in developing analytical methods for methyl 2-methyl-4-nitrobenzoate and its derivatives. For instance, a gas chromatography method was developed for the quantitative determination of 2-methyl-3-nitrobenzoic acid, showcasing the practicality and reliability of the method in purity analysis and new product development (Xue & Nan, 2002).
4. Chemical Synthesis and Optimization
The synthesis processes for various methyl 2-methyl-4-nitrobenzoate derivatives have been explored and optimized. These studies contribute significantly to improving yields, reducing costs, and enhancing the efficiency of production processes for these compounds. The importance of these studies is evident in their potential applications in various industries, including pharmaceuticals and material science (Cai, 2004).
Mechanism of Action
Target of Action
Nitro compounds are known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
Nitro compounds generally undergo reduction reactions in biological systems, which can lead to the formation of reactive intermediates . These intermediates can then interact with cellular targets, leading to various biological effects.
Biochemical Pathways
Nitro compounds can participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and polarity, can influence its pharmacokinetic behavior .
Result of Action
The reactive intermediates formed during the reduction of nitro compounds can interact with cellular components, potentially leading to various biological effects .
Action Environment
The action, efficacy, and stability of Methyl 2-Methyl-4-nitrobenzoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, temperature and humidity can affect the stability of the compound .
properties
IUPAC Name |
methyl 2-methyl-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHCLPDHYBSSHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568026 | |
| Record name | Methyl 2-methyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Methyl-4-nitrobenzoate | |
CAS RN |
62621-09-4 | |
| Record name | Methyl 2-methyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methyl-4-nitrobenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFH9F997GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



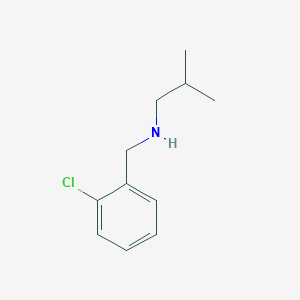
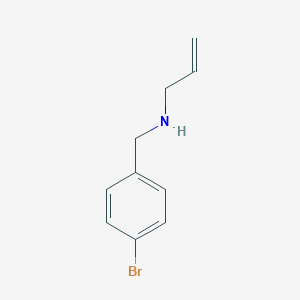
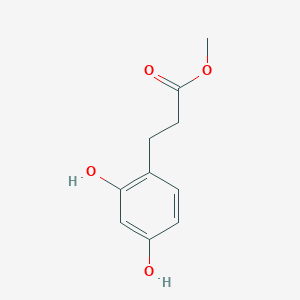

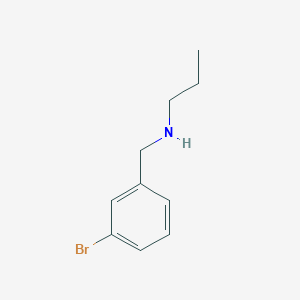
![2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B181004.png)
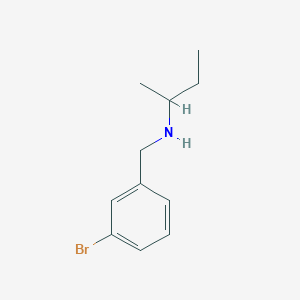
![2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B181009.png)
![4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B181010.png)
![1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B181011.png)
![2-[2-(Sec-butyl)phenoxy]butanoic acid](/img/structure/B181012.png)

